
Dichloro(2-methoxyethyl)methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(2-methoxyethyl)methylsilane is an organosilicon compound with the molecular formula C₄H₁₀Cl₂OSi. It is a versatile chemical used in various industrial and research applications. The compound is characterized by the presence of two chlorine atoms, a methoxyethyl group, and a methyl group attached to a silicon atom. This unique structure imparts specific chemical properties that make it valuable in organic synthesis and material science .
準備方法
Synthetic Routes and Reaction Conditions: Dichloro(2-methoxyethyl)methylsilane can be synthesized through the chlorination of 2-methoxyethylmethylsilane. The reaction typically involves the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The process is carried out under controlled conditions to ensure the selective formation of the dichlorinated product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactions. The raw materials, including 2-methoxyethylmethylsilane and the chlorinating agent, are fed into a reactor where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions: Dichloro(2-methoxyethyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols, leading to the formation of different organosilicon compounds.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds, which are essential in the production of silicone polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols, amines, or thiols are used under mild conditions to replace the chlorine atoms.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Condensation Reactions: Catalysts such as acids or bases are used to promote the formation of siloxane bonds.
Major Products Formed:
Substitution Reactions: Various organosilicon compounds depending on the nucleophile used.
Hydrolysis: Silanols and hydrochloric acid.
Condensation Reactions: Siloxane polymers.
科学的研究の応用
Dichloro(2-methoxyethyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces to introduce silicon-containing functional groups.
Industry: this compound is used in the production of silicone polymers, coatings, and adhesives.
作用機序
The mechanism of action of dichloro(2-methoxyethyl)methylsilane involves its reactivity towards nucleophiles and its ability to form siloxane bonds. The chlorine atoms in the compound are highly reactive and can be readily replaced by nucleophiles, leading to the formation of various organosilicon compounds. The methoxyethyl group provides additional reactivity and stability to the molecule .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atoms are the primary targets for nucleophilic attack, leading to substitution reactions.
Siloxane Bond Formation: The silicon atom can form stable siloxane bonds with other silicon-containing compounds, which is crucial in the production of silicone polymers.
類似化合物との比較
Dichloro(2-methoxyethyl)methylsilane can be compared with other similar organosilicon compounds such as:
Dichloromethylsilane: Lacks the methoxyethyl group, making it less reactive in certain substitution reactions.
Dichloroethylmethylsilane: Contains an ethyl group instead of a methoxyethyl group, which affects its reactivity and stability.
Dichloropropylmethylsilane: Contains a propyl group, leading to different physical and chemical properties.
Uniqueness: The presence of the methoxyethyl group in this compound imparts unique reactivity and stability to the compound, making it valuable in specific synthetic applications and industrial processes .
特性
CAS番号 |
58066-88-9 |
|---|---|
分子式 |
C4H10Cl2OSi |
分子量 |
173.11 g/mol |
IUPAC名 |
dichloro-(2-methoxyethyl)-methylsilane |
InChI |
InChI=1S/C4H10Cl2OSi/c1-7-3-4-8(2,5)6/h3-4H2,1-2H3 |
InChIキー |
CNKBKCGUSXCEJQ-UHFFFAOYSA-N |
正規SMILES |
COCC[Si](C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


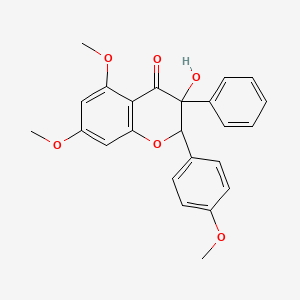
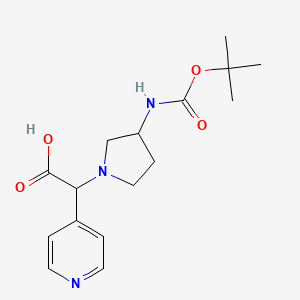
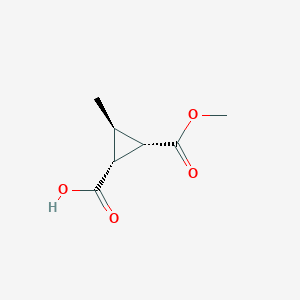
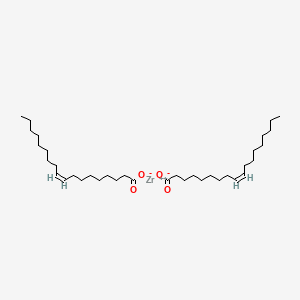
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
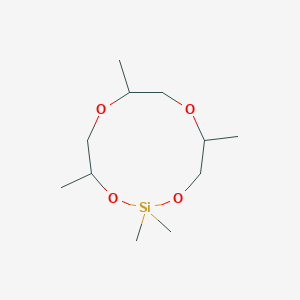
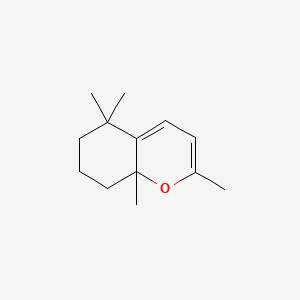
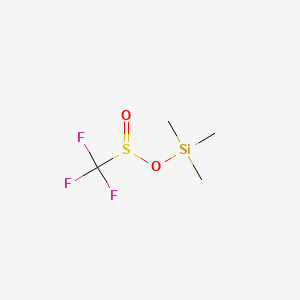
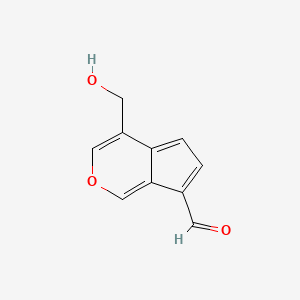
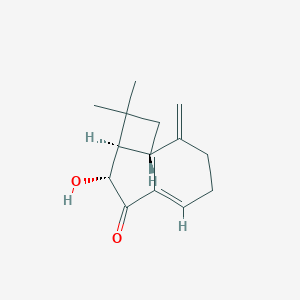


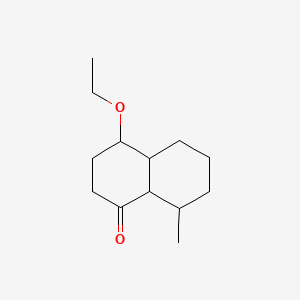
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
